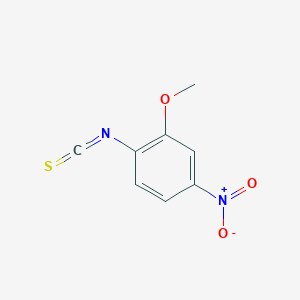
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chemical compound that belongs to the family of cyclohexanones. This compound is of great interest to the scientific community due to its potential applications in various fields such as medicine, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is not fully understood. However, studies have suggested that this compound exerts its anti-tumor effects by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has low toxicity and is well tolerated in vivo. This compound has been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have a positive effect on lipid metabolism and glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one in lab experiments include its low toxicity and its potential applications in various fields of science. The limitations of using this compound in lab experiments include its high cost and the complexity of its synthesis.
Orientations Futures
There are several future directions for the study of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one. One future direction is the development of more efficient and cost-effective synthesis methods. Another future direction is the study of the structure-activity relationship of this compound in order to identify more potent analogs. In addition, the potential use of this compound as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders should be explored. Finally, the development of novel polymers using 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one as a starting material should be investigated.
Conclusion:
In conclusion, 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chemical compound that has shown promising results in various fields of science. The synthesis of this compound is complex, but it has low toxicity and potential applications in medicine, biochemistry, and material science. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one can be achieved through a multistep process. The first step involves the reaction of cyclohexanone with isopropenyl acetate in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of 2-isopropenylcyclohexanone. The second step involves the addition of a methyl group to the 2-position of the cyclohexanone ring using a Grignard reagent such as methylmagnesium bromide. The final step involves the reaction of the resulting compound with a hydroxyalkylating agent such as 2-chloro-2-hydroxypropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one.
Applications De Recherche Scientifique
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has anti-tumor properties and can induce apoptosis in cancer cells. In biochemistry, this compound has been studied for its potential use as a chiral building block in the synthesis of complex organic molecules. In material science, this compound has been studied for its potential use as a starting material for the synthesis of novel polymers.
Propriétés
Numéro CAS |
165327-20-8 |
|---|---|
Nom du produit |
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one |
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
6-(2-hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-6-10-9(2)7-8-11(12(10)14)13(3,4)15/h5,9-11,15H,1,6-8H2,2-4H3 |
Clé InChI |
SDOGCOVZQFMFJM-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(=O)C1CC=C)C(C)(C)O |
SMILES canonique |
CC1CCC(C(=O)C1CC=C)C(C)(C)O |
Synonymes |
Cyclohexanone, 6-(1-hydroxy-1-methylethyl)-3-methyl-2-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

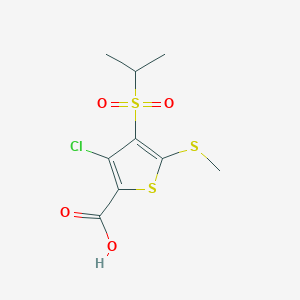
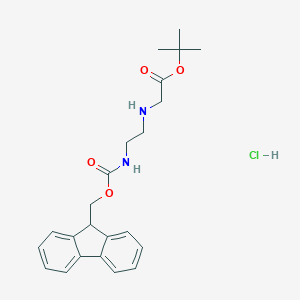
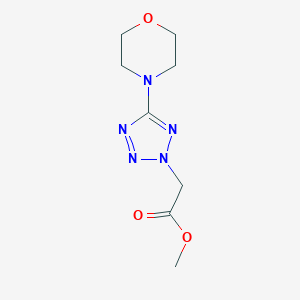

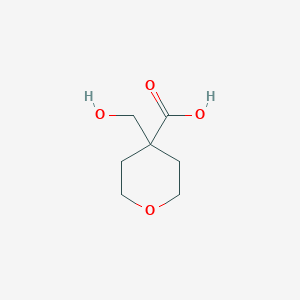
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
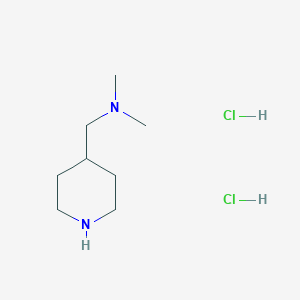
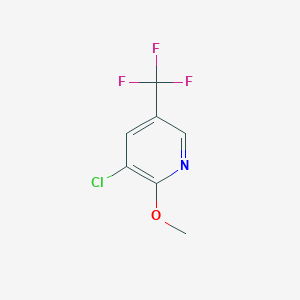
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
